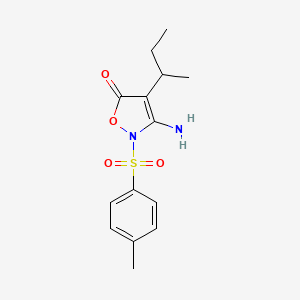

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one

説明

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is a substituted isoxazolone derivative characterized by a sec-butyl group at position 4, an amino group at position 3, and a tosyl (p-toluenesulfonyl) group at position 2. The compound belongs to the isoxazolone family, a class of five-membered heterocyclic compounds with oxygen and nitrogen atoms in the ring. Isoxazolones are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their reactivity and ability to act as intermediates in synthesis .

Key structural features influencing its properties include:

- sec-Butyl substituent: Introduces steric bulk and lipophilicity, which may affect solubility and biological interactions.

- Amino group: Provides a site for further functionalization, such as acylation or alkylation.

Structure

3D Structure

特性

CAS番号 |

6940-73-4 |

|---|---|

分子式 |

C14H18N2O4S |

分子量 |

310.37 g/mol |

IUPAC名 |

3-amino-4-butan-2-yl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C14H18N2O4S/c1-4-10(3)12-13(15)16(20-14(12)17)21(18,19)11-7-5-9(2)6-8-11/h5-8,10H,4,15H2,1-3H3 |

InChIキー |

JIIAFFKUKJAABZ-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1=C(N(OC1=O)S(=O)(=O)C2=CC=C(C=C2)C)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Sec-Butyl Substitution: The sec-butyl group is typically introduced through alkylation reactions.

Tosylation: The tosyl group is introduced using tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino and tosyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted isoxazole derivatives.

科学的研究の応用

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the tosyl group can participate in hydrophobic interactions.

類似化合物との比較

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one and related compounds:

Key Differences and Implications

Substituent Effects on Reactivity and Stability

- Tosyl vs. Non-Tosyl Derivatives: The tosyl group in the target compound enhances electrophilicity at position 2, facilitating nucleophilic substitution reactions. In contrast, compounds like 5-Amino-4-sec-butylisoxazol-3(2H)-one lack this group, limiting their utility in sulfonamide-based chemistry .

- sec-Butyl vs. tert-Butyl : The sec-butyl group introduces moderate steric hindrance compared to tert-butyl (), which may influence crystal packing and solubility. For example, tert-butyl derivatives often exhibit higher melting points due to increased symmetry .

Spectroscopic Properties

- NMR Data: Isoxazolones with aromatic substituents (e.g., 4-bromo-2-methoxybenzyloxyimino derivatives in ) show distinct aromatic proton signals (δ 6.87 ppm), while aliphatic sec-butyl groups typically resonate at δ 0.8–1.5 ppm . The absence of aromatic protons in the target compound simplifies its ¹H-NMR spectrum.

生物活性

3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one typically involves multi-step reactions starting from readily available precursors. The specific reaction pathways may vary, but generally include the formation of isoxazole rings through cyclization reactions involving tosylated intermediates.

Anticancer Properties

Research indicates that compounds similar to 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one exhibit significant anticancer properties. For instance, studies on isoxazole derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Isoxazole A | HL-60 (leukemia) | 86 | Induces apoptosis |

| Isoxazole B | MCF-7 (breast) | 755 | Cell cycle arrest |

| 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one | TBD | TBD | TBD |

Case Study: Cytotoxicity in HL-60 Cells

In a study evaluating the cytotoxic effects of various isoxazole derivatives, it was found that certain derivatives led to significant decreases in Bcl-2 expression and increased levels of p21^WAF-1, suggesting a dual mechanism involving both apoptosis and cell cycle regulation . This indicates that 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one may share similar mechanisms.

Antiangiogenic Activity

Additionally, some isoxazole derivatives have demonstrated antiangiogenic properties. The ability to inhibit angiogenesis is crucial in cancer therapy as it restricts tumor growth by limiting blood supply. Compounds with structural similarities to 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one have been reported to inhibit endothelial cell proliferation and migration in vitro, which are essential processes in angiogenesis .

The biological activity of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one can be attributed to its interaction with cellular targets involved in critical pathways such as:

- Tubulin Polymerization : Compounds targeting tubulin can disrupt microtubule dynamics, leading to cell cycle arrest.

- Apoptotic Pathways : Induction of apoptosis through modulation of proteins such as Bcl-2 and Bax.

- Cell Cycle Regulation : Upregulation of p21^WAF-1 can lead to cell cycle arrest at the G1/S checkpoint.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。